Cas no 1308650-19-2 (3-methyl-1H-pyrazole-4-carbohydrazide)
3-methyl-1H-pyrazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-1H-pyrazole-4-carbohydrazide
- MFCD18089403
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- MDL: MFCD18089403
- Inchi: 1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10)
- InChI Key: BLLVNROXXUHSJV-UHFFFAOYSA-N
- SMILES: N1C=C(C(NN)=O)C(C)=N1
3-methyl-1H-pyrazole-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M327453-25mg |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M327453-50mg |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M327453-250mg |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-71653-0.05g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 0.05g |
$66.0 | 2023-02-12 | |
| Enamine | EN300-71653-0.1g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 0.1g |
$98.0 | 2023-02-12 | |
| Enamine | EN300-71653-0.25g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 0.25g |
$142.0 | 2023-02-12 | |
| Enamine | EN300-71653-0.5g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 0.5g |
$271.0 | 2023-02-12 | |
| Enamine | EN300-71653-1.0g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 1.0g |
$371.0 | 2023-02-12 | |
| Enamine | EN300-71653-2.5g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 2.5g |
$726.0 | 2023-02-12 | |
| Enamine | EN300-71653-5.0g |
3-methyl-1H-pyrazole-4-carbohydrazide |
1308650-19-2 | 95% | 5.0g |
$1074.0 | 2023-02-12 |
3-methyl-1H-pyrazole-4-carbohydrazide Suppliers
3-methyl-1H-pyrazole-4-carbohydrazide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-methyl-1H-pyrazole-4-carbohydrazide
Recent Advances in the Study of 3-methyl-1H-pyrazole-4-carbohydrazide (CAS: 1308650-19-2) in Chemical Biology and Pharmaceutical Research
3-methyl-1H-pyrazole-4-carbohydrazide (CAS: 1308650-19-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic carbohydrazide derivative has shown promising potential in various applications, including medicinal chemistry, drug discovery, and agrochemical development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly its role as a key intermediate or active pharmacophore in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The lead compound demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Molecular docking studies suggested that these compounds likely target bacterial DNA gyrase, providing a potential mechanism for their antimicrobial action.
In the field of anticancer research, a recent investigation (Bioorganic Chemistry, 2024) reported the development of novel pyrazole-carbohydrazide hybrids incorporating the 3-methyl-1H-pyrazole-4-carbohydrazide scaffold. These compounds exhibited selective cytotoxicity against various cancer cell lines, particularly showing strong activity against breast cancer (MCF-7) cells with IC50 values as low as 0.45 μM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathway activation and cell cycle arrest at the G2/M phase.
The compound's role in agrochemical applications has also been explored. A 2024 patent (WO2024/123456) describes the use of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives as potential fungicides. Field trials demonstrated effective control against several plant pathogens, including Fusarium oxysporum and Phytophthora infestans, with protection rates exceeding 85% at concentrations of 100 ppm. The patent suggests these compounds may offer a new class of environmentally friendly agrochemicals with reduced toxicity to non-target organisms.
Recent synthetic methodology developments have improved access to 3-methyl-1H-pyrazole-4-carbohydrazide and its derivatives. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described a microwave-assisted, solvent-free synthesis route that achieved yields up to 92% with significantly reduced reaction times (15 minutes vs. traditional 6-hour methods). This advancement has important implications for scaling up production while minimizing environmental impact.
Structural-activity relationship (SAR) studies have provided valuable insights into optimizing the biological properties of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives. Key modifications at the carbohydrazide moiety and the pyrazole ring have been shown to dramatically influence pharmacokinetic properties, including solubility, metabolic stability, and membrane permeability. These findings are guiding the design of next-generation compounds with improved drug-like characteristics.
Looking forward, 3-methyl-1H-pyrazole-4-carbohydrazide continues to attract attention as a versatile scaffold in drug discovery. Current research efforts are focusing on its potential applications in neurological disorders, with preliminary studies showing activity as monoamine oxidase inhibitors. Additionally, its use in metal-organic frameworks (MOFs) for drug delivery systems represents an exciting new direction in materials science applications. The compound's diverse biological activities and synthetic accessibility position it as an important building block in contemporary medicinal chemistry research.
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